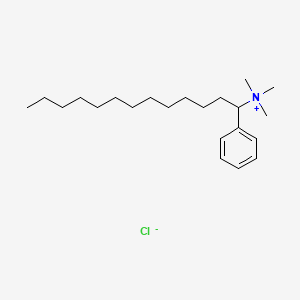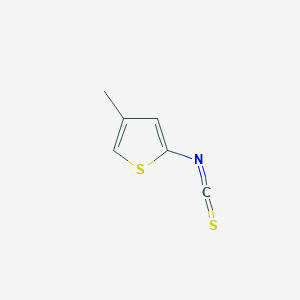
2-Isothiocyanato-4-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-4-methylthiophene is a compound belonging to the class of isothiocyanates and thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, while isothiocyanates are characterized by the presence of the -N=C=S functional group. This compound combines these two features, making it a unique and valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-methylthiophene can be achieved through several methods. One common approach involves the reaction of 4-methylthiophene-2-amine with thiophosgene. This reaction typically occurs under mild conditions and requires careful handling due to the toxicity of thiophosgene .
Another method involves the use of carbon disulfide and primary amines, followed by the addition of a desulfurizing agent such as T3P (propane phosphonic acid anhydride). This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of safer and more scalable methods. One such method is the reaction of amines with phenyl chlorothionoformate, which provides high yields and can be easily scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-4-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Cycloaddition: Catalysts such as Lewis acids can facilitate these reactions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Complex Heterocycles: Produced through cycloaddition reactions.
Scientific Research Applications
2-Isothiocyanato-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-4-methylthiophene involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the presence of the isothiocyanate group (-N=C=S), which can interact with amino acids in proteins, thereby affecting their function. The compound’s effects on cellular pathways and molecular targets are still under investigation, but it is believed to modulate stress response pathways and contribute to the resolution of inflammation .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Another isothiocyanate with similar reactivity but different structural properties.
4-Methylthiophene-2-amine: A precursor in the synthesis of 2-Isothiocyanato-4-methylthiophene.
Sulforaphane: A well-known isothiocyanate with significant biological activities, commonly found in cruciferous vegetables.
Uniqueness
This compound is unique due to its combination of the thiophene ring and isothiocyanate group, providing distinct chemical and biological properties
Properties
Molecular Formula |
C6H5NS2 |
|---|---|
Molecular Weight |
155.2 g/mol |
IUPAC Name |
2-isothiocyanato-4-methylthiophene |
InChI |
InChI=1S/C6H5NS2/c1-5-2-6(7-4-8)9-3-5/h2-3H,1H3 |
InChI Key |
DVMFRRRUNQTEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


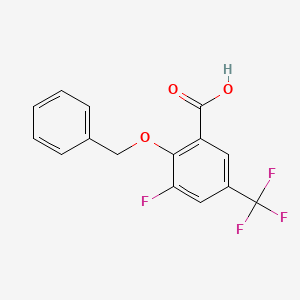
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14780968.png)
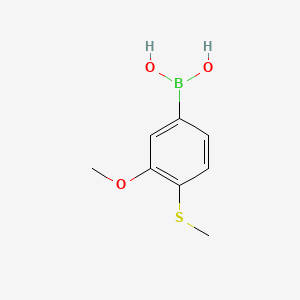
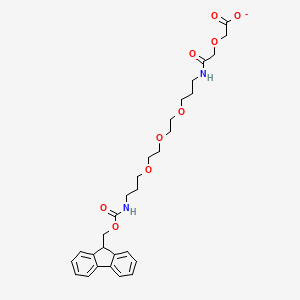
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780982.png)

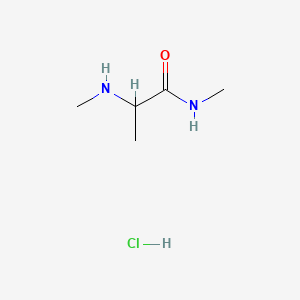
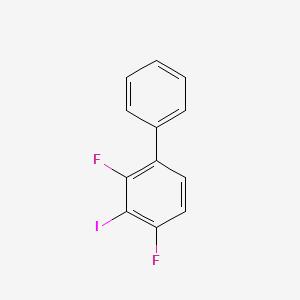
![1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine](/img/structure/B14781010.png)
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14781011.png)
![(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6a,7,9,10-tetrahydro-6H-benzo[c]chromen-8-one](/img/structure/B14781016.png)
![2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14781017.png)
![5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B14781023.png)
